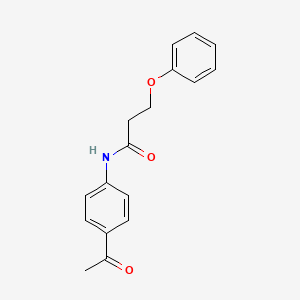

N-(6-甲基-1,3-苯并噻唑-2-基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazoles and methanesulfonamides are chemical structures known for their wide range of applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The introduction of a methanesulfonamide group into benzothiazoles can influence the chemical and physical properties of the resulting compound, affecting its reactivity, solubility, and potential applications.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves cyclization reactions and the incorporation of sulfonamide groups through selective mesylation techniques. For example, 1H-Benzotriazol-1-yl methanesulfonate has been identified as an effective reagent for selective N-mesylation, differentiating amino groups within molecules (Kim et al., 1999). Another approach involves using Methanesulfonic Acid/SiO2 as a catalyst for synthesizing aromatic and aliphatic benzothiazoles from carboxylic acids, demonstrating the versatility of methanesulfonic acid in facilitating benzothiazole formation (Sharghi & Asemani, 2009).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of N-H...N hydrogen bonding, which influences their supramolecular assembly. Studies on N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have revealed the impact of sulfonamide substituents on molecular conformation and intermolecular interactions (Jacobs et al., 2013).

科学研究应用

合成和化学性质

合成化学的研究已经确定了高效合成苯并噻唑衍生物的方法,包括 N-(6-甲基-1,3-苯并噻唑-2-基)甲磺酰胺。例如,甲磺酸/SiO2 的使用已被证明是一种快捷的混合物,可从羧酸合成 2-取代的芳香族和脂肪族苯并噻唑,显示出简单性和易于操作 (H. Sharghi & O. Asemani, 2009)。这种方法对于制备各种苯并噻唑衍生物(可能包括 N-(6-甲基-1,3-苯并噻唑-2-基)甲磺酰胺)非常重要,因为它有效地利用了容易获得的材料和简单的合成工艺。

生物活性

磺酰胺衍生物在生物系统中的探索揭示了它们在各种应用中的潜力。例如,已经研究了新型磺酰胺衍生物及其金属配合物的合成和表征,以了解它们的抗菌活性 (Ü. Özdemir 等,2009)。这些研究对于了解磺酰胺基化合物的生物活性潜力(包括 N-(6-甲基-1,3-苯并噻唑-2-基)甲磺酰胺)非常重要,以开发新的抗微生物剂。

抗菌和抗癌活性

已经研究了通过酰胺磺酰胺甲烷连接的双杂环的开发,以了解它们的抗菌和抗癌活性。某些衍生物在抑制肺癌、结肠癌和前列腺癌细胞系生长方面显示出显着的潜力,并且具有优异的抗菌性能 (C. Premakumari 等,2014)。这些发现强调了 N-(6-甲基-1,3-苯并噻唑-2-基)甲磺酰胺及其类似物在新治疗剂开发中的重要性。

作用机制

While the specific mechanism of action of “N-(6-methyl-1,3-benzothiazol-2-yl)methanesulfonamide” is not mentioned in the search results, benzothiazole derivatives have been found to exhibit a wide range of biological activities. For instance, some benzothiazole derivatives have been found to inhibit acetylcholinesterase and Aβ1-42 aggregation, which are key processes involved in Alzheimer’s disease .

安全和危害

未来方向

Benzothiazole derivatives, including “N-(6-methyl-1,3-benzothiazol-2-yl)methanesulfonamide”, have shown potential in various areas of research due to their diverse biological activities . Future research could focus on exploring these activities further and developing new therapeutic agents based on the benzothiazole structure.

属性

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S2/c1-6-3-4-7-8(5-6)14-9(10-7)11-15(2,12)13/h3-5H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKONKADGOAYGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methyl-1,3-benzothiazol-2-yl)methanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({4-ethyl-5-[(2-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5567555.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5567569.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5567584.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5567593.png)

![(3S*,4R*)-3-(dimethylamino)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-propyl-1-pyrrolidinecarboxamide](/img/structure/B5567599.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5567604.png)

![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5567615.png)

![4-methyl-N-[3-(2-methyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]benzamide](/img/structure/B5567621.png)

![N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5567626.png)

![methyl 3-{4-[(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)methyl]-1H-pyrazol-1-yl}propanoate](/img/structure/B5567628.png)

![3-isopropyl-1-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5567635.png)